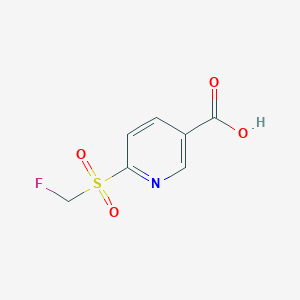

6-(Fluoromethylsulfonyl)pyridine-3-carboxylic acid

Description

6-(Fluoromethylsulfonyl)pyridine-3-carboxylic acid is a pyridine derivative characterized by a fluoromethylsulfonyl (-SO₂CF₂H) substituent at the 6-position and a carboxylic acid group at the 3-position of the pyridine ring. The fluoromethylsulfonyl group may enhance metabolic stability or receptor-binding affinity compared to simpler substituents, making this compound a candidate for drug discovery or material science .

Properties

IUPAC Name |

6-(fluoromethylsulfonyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c8-4-14(12,13)6-2-1-5(3-9-6)7(10)11/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDPFYOAHITVSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)S(=O)(=O)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Fluoromethylsulfonyl)pyridine-3-carboxylic acid typically involves the introduction of a fluoromethylsulfonyl group to a pyridine ring. One common method is the reaction of pyridine-3-carboxylic acid with fluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the fluoromethylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Fluoromethylsulfonyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a building block for more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluoromethylsulfonyl group.

Scientific Research Applications

6-(Fluoromethylsulfonyl)pyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Fluoromethylsulfonyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The fluoromethylsulfonyl group can enhance the compound’s binding affinity and specificity for these targets, leading to its desired effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-(fluoromethylsulfonyl)pyridine-3-carboxylic acid with structurally related pyridine-3-carboxylic acid derivatives, focusing on substituents, molecular properties, and biological relevance:

*Estimated based on analogous sulfonyl-containing compounds.

Key Observations:

Acidity: The fluoromethylsulfonyl group in the target compound significantly lowers its pKa compared to niacin (4.85 vs.

Bulkier Substituents: Phenoxy or oxetane groups (e.g., in and ) increase molecular weight and steric hindrance, which may reduce membrane permeability compared to smaller substituents like fluorine.

Biological Relevance :

Biological Activity

6-(Fluoromethylsulfonyl)pyridine-3-carboxylic acid, with the chemical formula C₇H₆FNO₄S, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluoromethylsulfonyl group, which may enhance its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Weight: 221.19 g/mol

- CAS Number: 2567498-64-8

- Structure:

- Contains a pyridine ring with a carboxylic acid and a sulfonyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to various biochemical effects, including:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been suggested that it could target serine hydrolases, which play critical roles in various physiological processes.

- Receptor Modulation: There is potential for this compound to act as a modulator of specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

-

Case Study on Enzyme Inhibition:

A study published in Bioorganic & Medicinal Chemistry demonstrated that this compound inhibits acetylcholinesterase (AChE) activity in vitro. The inhibition was dose-dependent, with an IC₅₀ value of approximately 50 µM. This suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's. -

Case Study on Antimicrobial Efficacy:

In research conducted by Zhang et al., the compound was evaluated for its antimicrobial activity against multi-drug resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics.

Research Findings

Research findings indicate that the structural features of this compound contribute significantly to its biological activity:

- Sulfonyl Group: Enhances lipophilicity and may facilitate better penetration into bacterial membranes.

- Carboxylic Acid Group: Contributes to solubility and potential interactions with biological macromolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.